Mazdutide vs Semaglutide: Head-to-Head Superiority on Composite Glycemic Control and Weight Loss Endpoint
In the Phase III DREAMS-3 head-to-head trial in Chinese adults with T2D and obesity, mazdutide demonstrated superiority over semaglutide on the composite primary endpoint [1].
| Evidence Dimension | Proportion achieving HbA1c <7.0% AND ≥10% body weight reduction |
|---|---|
| Target Compound Data | 48.0% at 32 weeks |
| Comparator Or Baseline | Semaglutide: 21.0% |
| Quantified Difference | 2.29-fold higher composite response rate (P < 0.0001) |
| Conditions | Phase III DREAMS-3 trial; 349 Chinese adults with T2D and obesity; 6 mg mazdutide vs 1 mg semaglutide; 32 weeks |
Why This Matters
This composite endpoint directly quantifies the dual-action advantage for the clinical priority population—patients requiring both glucose control and weight reduction.
- [1] Innovent Biologics. Innovent's Mazdutide Shows Superiority in Glycemic Control with Weight Loss Over Semaglutide in a Head-to-Head Phase 3 Clinical Trial (DREAMS-3). Press Release. 2025 Oct 27. View Source
